molecular formula C9H12N2O2 B1409477 N-ethyl-3-methyl-2-nitroaniline CAS No. 160984-53-2

N-ethyl-3-methyl-2-nitroaniline

Cat. No. B1409477
CAS RN: 160984-53-2
M. Wt: 180.2 g/mol
InChI Key: QGYHJAAZYQMNOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitroanilines, in general, can be achieved through various methods. One common method involves the reaction of the parent aniline with the required alkyl halide under mild conditions or via Ullmann type chemistry .


Molecular Structure Analysis

The molecular structure of “N-ethyl-3-methyl-2-nitroaniline” is not explicitly mentioned in the sources I found .


Chemical Reactions Analysis

Nitro compounds can undergo various reactions. For instance, they can be prepared through the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the sources I found .

Scientific Research Applications

Stabilizers in Propellants

N-ethyl-p-nitroaniline (ENA), a derivative of N-ethyl-3-methyl-2-nitroaniline, has been investigated for its potential as a stabilizer in composite modified double base (CMDB) propellants. Studies have focused on enhancing the solubility of such stabilizers in nitroglycerin (NG) and their stability in propellants. Research found that increasing the carbon chain length of substitution groups on the nitrogen atom improves both solubility in NG and the stability of the stabilizers in propellants, making ENA a potential replacement for traditional stabilizers like N-methyl-P-nitroaniline (MNA) (Tang et al., 2017).

Phase Diagrams for Binary Mixtures of Energetic Materials’ Stabilizers

Research on phase diagrams of binary mixtures involving N-ethyl-4-nitroaniline (a compound related to this compound) has been conducted to understand their thermodynamic properties. Differential scanning calorimeter (DSC) measurements revealed simple eutectic behaviors in systems involving N-ethyl-4-nitroaniline and other stabilizers. These findings aid in the formulation and processing of energetic materials, providing insights into the stability and compatibility of various stabilizer combinations (Trache et al., 2013).

Solubility in Mixed Solvents

The solubility of 2-methyl-4-nitroaniline, closely related to this compound, has been studied in various binary mixed solvents. Understanding the solubility behavior in different solvent systems is crucial for the purification and application of such compounds in various fields. The research provides comprehensive data on solubility, correlated with several models, offering valuable information for optimizing separation processes in industrial applications (Li et al., 2017).

Synthesis of Derivatives and Analytical Standards

Studies have also focused on the synthesis of various nitroaniline derivatives, including those related to this compound, for use as stabilizers in propellants and other applications. Such research has led to the development of robust synthetic methodologies, yielding high-quality derivatives for use in analytical standards and material testing (Elliot et al., 2000).

Safety and Hazards

The safety and hazards of “N-ethyl-3-methyl-2-nitroaniline” are not explicitly mentioned in the sources I found .

Future Directions

The future directions of “N-ethyl-3-methyl-2-nitroaniline” are not explicitly mentioned in the sources I found .

properties

IUPAC Name

N-ethyl-3-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-10-8-6-4-5-7(2)9(8)11(12)13/h4-6,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYHJAAZYQMNOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC(=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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